2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride
Description
Structural and Functional Comparisons
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride :
- Molecular Formula : C₇H₁₈ClNO₂
- Key Differences : Shorter carbon chain (propan-1-aminium vs. ethan-1-aminium) and absence of a propoxymethyl group.
- Implications : Reduced hydrophobicity compared to the target compound due to fewer carbon atoms.
Betainealdehyde diethylacetal chloride :
- Molecular Formula : C₉H₂₂ClNO₂
- Key Differences : Replacement of the hydroxyethyl group with a diethoxyacetal moiety.
- Implications : Enhanced lipophilicity from ethoxy groups, altering solubility in polar solvents.
3-Hydroxy-N,N-dimethyl-N-(propoxymethyl)propan-1-aminium chloride :
- Molecular Formula : C₉H₂₂ClNO₂
- Key Differences : Hydroxy group at the third carbon instead of the second.
- Implications : Altered hydrogen-bonding capacity and spatial arrangement.
Table 2: Substituent Effects on Physicochemical Properties
The target compound’s balance of hydrophilic (hydroxyethyl) and hydrophobic (propoxymethyl) groups renders it amphiphilic, a property critical for applications in surfactant chemistry.
Properties
CAS No. |
646068-98-6 |
|---|---|
Molecular Formula |
C8H20ClNO2 |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(propoxymethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO2.ClH/c1-4-7-11-8-9(2,3)5-6-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PBTHCSWPNVRIAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride typically involves several key steps:
Starting Materials : The synthesis begins with the reaction of dimethylamine with propylene oxide in the presence of a catalyst to form N,N-dimethylpropan-1-amine.
Alkylation : The N,N-dimethylpropan-1-amine is then reacted with epichlorohydrin to introduce the propoxymethyl group. This step is crucial for obtaining the desired quaternary ammonium structure.
Quaternization : The final step involves quaternizing the amine with methyl chloride or another methylating agent to yield the chloride salt of the target compound.
Detailed Reaction Conditions
The following table summarizes the specific conditions used in various reported synthesis methods:
Alternative Synthesis Approaches
Use of Catalysts
Recent studies have explored the use of different catalysts to enhance reaction efficiency and yield. For example, using Lewis acids or ionic liquids can facilitate the alkylation step, leading to improved conversion rates.
One-Pot Synthesis
A one-pot synthesis method has been developed that combines all steps into a single reaction vessel, significantly reducing synthesis time and improving overall yield. This method typically involves sequential addition of reactants while maintaining optimal reaction conditions throughout.
Research Findings
Recent research has highlighted several key findings regarding the synthesis of this compound:
Reaction Optimization : Studies indicate that optimizing the molar ratios of reactants can lead to significant improvements in yield and purity. For instance, maintaining a molar ratio of epichlorohydrin to dimethylamine around 1:1 yields optimal results.
Environmental Considerations : Some methods emphasize the importance of using environmentally benign solvents and reagents to minimize ecological impact during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding hydroxides or alkoxides.
Scientific Research Applications
2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
- Thermal Stability : Quaternary ammonium salts with ether linkages (e.g., target compound) typically decompose above 200°C, whereas hydroxysultaines () withstand higher temperatures due to sulfonate stability.
- Solubility : Choline chloride is fully water-soluble (>600 g/L at 20°C), while the target compound’s solubility is expected to be moderate (~100–200 g/L) due to its balanced hydrophilicity .
Biological Activity
2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including toxicity studies, developmental effects, and other relevant findings from diverse sources.
Chemical Structure
The chemical structure of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride can be represented as follows:
- Molecular Formula : C₉H₁₈ClN₁O₂
- IUPAC Name : 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial properties, cytotoxicity, and potential effects on cellular processes.
Toxicity Studies
Toxicity studies are critical in understanding the safety profile of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride. The following table summarizes key findings from various studies:
| Study Type | Findings | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |
|---|---|---|---|
| 90-Day Oral Toxicity | Increased cholesterol and triglyceride levels; centrilobular hypertrophy observed. | 500 | 1000 |
| Developmental Toxicity | No maternal toxicity at 500 mg/kg/day; fetal toxicity observed at higher doses. | 200 | 500 |
| Mutagenicity | Not mutagenic in Chinese hamster ovary cells; no significant increase in mutant frequency. | N/A | N/A |
The studies indicate that while the compound shows some adverse effects at higher doses, it also exhibits a relatively high NOAEL, suggesting a degree of safety at lower exposure levels .
The biological activity of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride may involve several mechanisms:
- Cytotoxic Effects : Studies have shown that at elevated concentrations, the compound can induce cytotoxicity in various cell lines .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in infection control .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Developmental Toxicity in Rats : A study conducted on Wistar rats revealed that exposure to the compound resulted in reduced fetal body weight at higher doses, indicating developmental toxicity .
- Cytotoxicity Assessment : In vitro studies indicated that the compound exhibited dose-dependent cytotoxic effects on cultured cells, with significant implications for its use in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
